Aluminum oxide hydroxide

Description

Properties

IUPAC Name |

aluminum;oxygen(2-);hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H2O.O/h;1H2;/q+3;;-2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAUWWUXCIMFIM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

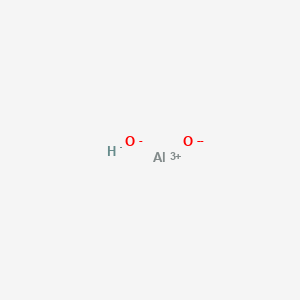

[OH-].[O-2].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlHO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051661 | |

| Record name | Boehmite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.988 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1318-23-6, 63957-70-0, 24623-77-6 | |

| Record name | Boehmite (Al(OH)O) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum oxide hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boehmite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM HYDROXIDE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZO8Q0FP2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Aluminum Oxide Hydroxide Polymorphs and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary polymorphs of aluminum oxide hydroxide (B78521), AlO(OH). It details their distinct physicochemical properties, methods of synthesis, and current and potential applications, with a particular focus on their relevance to the pharmaceutical and drug development industries.

Introduction to Aluminum Oxide Hydroxide Polymorphs

This compound (AlO(OH)) is a compound that exists in several crystalline forms, or polymorphs, each exhibiting unique structural and physical properties. These variations arise from different arrangements of aluminum, oxygen, and hydroxyl groups within the crystal lattice. The most well-documented polymorphs are diaspore (B1175340) (α-AlO(OH)), boehmite (γ-AlO(OH)), and the rarer akdalaite. Another polymorph, tohdite (5Al₂O₃·H₂O), is structurally related.[1] These materials are key components of bauxite, the primary ore of aluminum, and are also synthesized for a wide range of industrial applications, from catalysts and abrasives to flame retardants and, increasingly, advanced biomedical materials.[2][3]

The distinct properties of each polymorph, such as surface area, porosity, and crystal morphology, dictate their suitability for specific applications. In the pharmaceutical sector, these materials are gaining attention as excipients, drug carriers for controlled release, and as adjuvants in vaccines.[4][5] This guide will delve into the specific characteristics of the major polymorphs and explore their current and potential roles in drug development.

It is important to note that while the polymorph "tucanite" was included in the scope of this review, extensive literature searches did not yield any relevant information on an this compound polymorph by this name. The search results consistently redirected to "titanite," a calcium titanium nesosilicate, which is a chemically distinct mineral.[6][7][8][9][10][11][12][13][14] Therefore, tucanite will not be discussed further in this guide.

Physicochemical Properties of this compound Polymorphs

The distinct properties of diaspore, boehmite, and akdalaite are summarized in the tables below for easy comparison.

Table 1: General and Crystallographic Properties

| Property | Diaspore (α-AlO(OH)) | Boehmite (γ-AlO(OH)) | Akdalaite (5Al₂O₃·H₂O) |

| Crystal System | Orthorhombic[1] | Orthorhombic[3] | Hexagonal |

| Formula Weight | 59.99 g/mol | 59.99 g/mol | 527.8 g/mol |

| Common Habit | Elongated, flattened, or tabular crystals; lamellar or scaly masses[1] | Massive, oolitic, pisolitic, or as fine-grained aggregates[3] | Tabular hexagonal crystals |

Table 2: Physical and Optical Properties

| Property | Diaspore | Boehmite | Akdalaite |

| Color | Colorless, white, grayish-white, yellowish, sometimes violet[1] | White, yellowish, brownish, or reddish due to impurities | White, pale greenish-yellow in thin section[1] |

| Luster | Vitreous to pearly on cleavage faces[1] | Vitreous to pearly | Vitreous |

| Hardness (Mohs) | 6.5 - 7.0[1] | 3.0 - 3.5 | 7 - 7.5[1] |

| Specific Gravity | 3.1 - 3.4[1] | 3.01 - 3.06 | 3.68[15] |

| Cleavage | Perfect in one direction {010}, distinct on {110}[1] | Perfect in one direction {010} | None observed |

| Refractive Index | nα = 1.682–1.706, nβ = 1.705–1.725, nγ = 1.730–1.752[1] | nα = 1.644–1.648, nβ = 1.654–1.657, nγ = 1.661–1.668 | nω = 1.747, nε = 1.741 |

| Birefringence | 0.048[1] | 0.024 | 0.006 |

| Pleochroism | Strong[1] | None | None |

Experimental Protocols for Synthesis

The synthesis method significantly influences the properties of the resulting this compound polymorphs, such as particle size, morphology, and surface area. Below are detailed protocols for common laboratory-scale synthesis techniques.

Synthesis of Boehmite (γ-AlO(OH))

a) Precipitation Method [16]

This method involves the precipitation of boehmite from an aluminum salt solution by adjusting the pH.

-

Precursor Preparation: Prepare a 1.1 M solution of hydrochloric acid (HCl).

-

Digestion: Digest 10.0 g of metallic aluminum (e.g., from aluminum can seals) in 1000 mL of the 1.1 M HCl solution for approximately 24 hours. The resulting solution will have a pH of around 0.5.

-

Precipitation: Slowly add a 3.0 M solution of sodium hydroxide (NaOH) to the aluminum solution while stirring until the pH reaches 8. A white solid will precipitate.

-

Filtration and Drying: Vacuum filter the precipitate and dry it in an oven at 70°C for 24 hours.

-

Purification: To remove sodium chloride (NaCl) byproduct, wash the dried powder with hot water (90°C). Filter and dry the purified boehmite at 70°C.

b) Hydrothermal Synthesis [17]

Hydrothermal methods yield well-crystallized boehmite nanoparticles with controlled morphology.

-

Precursor Preparation: Prepare an aqueous solution of an aluminum salt, such as aluminum chloride (AlCl₃).

-

pH Adjustment: Increase the pH of the solution to 11 using a 5 M NaOH solution.

-

Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at 160°C for 24 to 168 hours. The duration of the treatment influences the morphology of the resulting nanoparticles, with longer times favoring the formation of nanofibers.

-

Cooling and Collection: Allow the autoclave to cool to room temperature. Collect the boehmite product by centrifugation or filtration.

-

Washing and Drying: Wash the product thoroughly with deionized water and dry it in an oven.

Synthesis of Diaspore (α-AlO(OH))

The synthesis of diaspore typically requires higher temperatures and pressures than boehmite synthesis.

a) Hydrothermal Transformation of Boehmite

-

Starting Material: Use synthesized boehmite powder.

-

Hydrothermal Treatment: Place the boehmite in a high-pressure autoclave with deionized water. Heat the autoclave to temperatures in the range of 300-450°C at pressures of 10-100 MPa. The specific conditions will influence the conversion rate and crystal size of the resulting diaspore.

-

Cooling and Collection: After the designated reaction time, cool the autoclave to room temperature.

-

Washing and Drying: Collect the solid product, wash it with deionized water, and dry it in an oven.

Applications in Drug Development

The unique properties of this compound polymorphs make them attractive candidates for various pharmaceutical applications. Their biocompatibility, high surface area, and tunable surface chemistry are key attributes.[4][18]

Drug Delivery and Controlled Release

Boehmite nanoparticles, in particular, have been investigated as carriers for drug delivery.[4][18] Their high surface area allows for the adsorption of drug molecules, and their porous structure can be tailored to control the release rate.[19] Pseudoboehmite, a poorly crystalline form of boehmite, has also shown promise as a non-toxic carrier for drugs like simvastatin, demonstrating the potential for controlled gastrointestinal absorption.[19] The release of therapeutic agents can be triggered by changes in pH, making them suitable for targeted delivery to specific environments within the body, such as cancerous tissues which often have a lower pH.[18]

The general workflow for preparing a drug-loaded boehmite nanoparticle system can be visualized as follows:

Vaccine Adjuvants

Aluminum-based compounds, primarily aluminum hydroxide and aluminum phosphate, are the most widely used adjuvants in human vaccines.[20][21] While technically aluminum hydroxide (Al(OH)₃) is distinct from this compound (AlO(OH)), the latter is a key precursor and its surface chemistry is relevant to adjuvant mechanisms. These adjuvants enhance the immune response to antigens. The proposed mechanisms of action are multifaceted and involve several key steps that lead to a robust adaptive immune response.

The signaling pathway for aluminum-based adjuvants can be summarized as follows:

The mechanism begins with the phagocytosis of the aluminum adjuvant-antigen complex by antigen-presenting cells (APCs), such as dendritic cells.[21] This leads to the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system.[20] The activated inflammasome then triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). These cytokines promote the activation and differentiation of T-helper 2 (Th2) cells, which in turn stimulate B-cells to produce antibodies against the antigen.

Conclusion

The polymorphs of this compound, particularly diaspore, boehmite, and akdalaite, present a diverse range of properties that are being harnessed for various technological advancements. For researchers and professionals in drug development, these materials offer exciting opportunities as versatile platforms for drug delivery systems and as effective vaccine adjuvants. The ability to control their physicochemical properties through tailored synthesis methods allows for the design of materials with optimized performance for specific biomedical applications. Further research into the biocompatibility and in vivo behavior of these different polymorphs will be crucial in fully realizing their potential in the pharmaceutical industry.

References

- 1. Akdalaite - Wikipedia [en.wikipedia.org]

- 2. Aluminium oxide - Wikipedia [en.wikipedia.org]

- 3. chemistryjournal.net [chemistryjournal.net]

- 4. Sol-gel derived boehmite nanostructures is a versatile nanoplatform for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epitochemint.com [epitochemint.com]

- 6. mindat.org [mindat.org]

- 7. Titanite - Wikipedia [en.wikipedia.org]

- 8. Titanite Mineral Data [webmineral.com]

- 9. Titanite - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 10. Titanite the mineral. Sphene the gemstone. [geology.com]

- 11. [PDF] The crystal structure of synthetic titanite, CaTiOSiO4, and the domain textures of natural titanites | Semantic Scholar [semanticscholar.org]

- 12. Titanite-Containing Mineral Compositions and Their Chemical Treatment with Preparation of Functional Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Titanite: Characteristics, Origin and Applications – CO2 Quest [co2quest.eu]

- 14. mindat.org [mindat.org]

- 15. Akdalaite Mineral Data [webmineral.com]

- 16. Synthesis and Characterization of Boehmite Particles Obtained from Recycling: Water Disinfection Application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Pseudoboehmite Nanoparticles and Use in Simvastatin Drug Delivery | Scientific.Net [scientific.net]

- 20. drugs.com [drugs.com]

- 21. amarischemicalsolutions.com [amarischemicalsolutions.com]

An In-depth Technical Guide to the Crystal Structure Determination of Boehmite and Gibbsite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed in the determination of the crystal structures of boehmite (γ-AlOOH) and gibbsite (Al(OH)₃), two critical aluminum hydroxides with significant applications in catalysis, vaccine adjuvants, and as precursors for alumina (B75360) production. This document details the experimental protocols for their structural analysis, presents key crystallographic data in a comparative format, and illustrates the logical workflows involved in their characterization.

Introduction to Boehmite and Gibbsite Crystal Structures

Boehmite and gibbsite are polymorphs of aluminum hydroxide (B78521), differing in their crystal structure and the arrangement of their fundamental building blocks. Understanding these structures at the atomic level is paramount for controlling their synthesis, optimizing their properties, and predicting their behavior in various applications.

Boehmite (γ-AlOOH) possesses an orthorhombic crystal system.[1] Its structure is characterized by double layers of aluminum-oxygen/hydroxyl octahedra, forming corrugated sheets that are held together by hydrogen bonds.[2]

Gibbsite (Al(OH)₃) , in contrast, has a monoclinic crystal structure.[3][4] Its structure consists of stacked sheets of linked aluminum hydroxide octahedra.[4] Within each layer, one-third of the possible octahedral sites are vacant, a characteristic feature of dioctahedral structures.[4] The layers are held together by relatively weak hydrogen bonds.

Quantitative Crystallographic Data

The precise determination of the crystal structure of boehmite and gibbsite is achieved through techniques like X-ray and neutron diffraction. The key quantitative data derived from these analyses are summarized below for easy comparison.

| Parameter | Boehmite (γ-AlOOH) | Gibbsite (Al(OH)₃) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Amam (or Cmcm) | P2₁/n |

| Lattice Parameters | a = 2.859 - 3.696 Å[1][2] | a = 8.684 Å[3][4] |

| b = 12.193 - 12.24 Å[1][2] | b = 5.078 Å[3][4] | |

| c = 2.869 - 3.691 Å[1][2] | c = 9.736 Å[3][4] | |

| α = β = γ = 90° | α = γ = 90°, β = 94.54°[3][4] | |

| Unit Cell Volume | ~129 ų (calculated from representative values) | 427.98 ų[3] |

| Formula Units (Z) | 4 | 8 |

| Calculated Density | ~3.063 g/cm³[1] | ~2.42 g/cm³[5] |

Experimental Protocols for Crystal Structure Determination

The primary technique for determining the crystal structure of polycrystalline materials like boehmite and gibbsite is Powder X-ray Diffraction (PXRD) coupled with Rietveld refinement . Neutron diffraction can also be employed to provide complementary information, particularly on the positions of hydrogen atoms.

Synthesis of High-Quality Samples

The quality of the crystal structure determination is highly dependent on the crystallinity and purity of the sample.

Synthesis of Boehmite: Boehmite is often synthesized via the hydrothermal treatment of gibbsite or by the hydrolysis of aluminum alkoxides. A typical hydrothermal synthesis from gibbsite involves heating an aqueous suspension of gibbsite in a sealed autoclave at temperatures ranging from 150 to 250°C for several hours to days. The pH of the initial suspension can be adjusted to be either acidic or alkaline to influence the morphology of the resulting boehmite crystals.

Synthesis of Gibbsite: Gibbsite can be precipitated from supersaturated sodium aluminate solutions, a key step in the Bayer process for alumina production. In a laboratory setting, gibbsite can be synthesized by the careful neutralization of an aluminum salt solution (e.g., aluminum nitrate) with a base (e.g., sodium hydroxide or ammonia) at a controlled pH (typically around 8) and temperature. Aging the resulting gel at room temperature or slightly elevated temperatures can promote the crystallization of gibbsite.

Powder X-ray Diffraction (PXRD) Data Collection

3.2.1. Sample Preparation: Proper sample preparation is critical to obtain high-quality diffraction data and minimize systematic errors such as preferred orientation.

-

Grinding: The sample should be ground to a fine, homogenous powder, typically with a particle size of less than 10 µm, to ensure a sufficient number of randomly oriented crystallites. This is commonly achieved using an agate mortar and pestle. To minimize potential structural damage from grinding, the sample can be ground under a liquid medium like ethanol (B145695) or methanol.[6]

-

Mounting: The finely ground powder is then mounted onto a sample holder. A common method is back-loading into a cavity mount to create a flat, smooth surface that is coplanar with the holder's reference surface. To mitigate preferred orientation, especially for plate-like gibbsite crystals, techniques such as side-loading or using a capillary sample holder can be employed.

3.2.2. Instrumental Parameters: A typical powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) is suitable for the analysis of boehmite and gibbsite.

| Parameter | Typical Setting |

| X-ray Source | Cu Kα (λ = 1.5406 Å) |

| Voltage and Current | 40-45 kV and 30-40 mA |

| Goniometer Geometry | Bragg-Brentano |

| Scan Range (2θ) | 5° to 80° or higher |

| Step Size (2θ) | 0.01° to 0.02° |

| Counting Time/Step | 1 to 10 seconds |

| Optics | Divergence slit, anti-scatter slit, Soller slits, and a receiving slit |

| Detector | Scintillation counter or a position-sensitive detector |

Rietveld Refinement

Rietveld refinement is a powerful technique used to refine a theoretical crystal structure model against the experimentally collected powder diffraction data. It involves a least-squares fitting procedure where the calculated diffraction pattern is adjusted to match the observed pattern.

Step-by-Step Rietveld Refinement Protocol (using software like FullProf, GSAS, or TOPAS):

-

Initial Model: Start with a known crystal structure model for boehmite or gibbsite, including the space group, approximate lattice parameters, and atomic positions. This information can be obtained from crystallographic databases.

-

Background Refinement: The first step in the refinement is to model the background of the diffraction pattern. This is typically done using a polynomial function.

-

Scale Factor and Zero-Shift Refinement: Refine the overall scale factor and the zero-shift error of the instrument.

-

Lattice Parameter Refinement: Refine the unit cell parameters (a, b, c, and β for gibbsite).

-

Peak Profile Refinement: Model the shape of the diffraction peaks. The pseudo-Voigt function is commonly used, and its parameters (U, V, W, and shape parameters) are refined to account for instrumental and sample-related peak broadening.

-

Preferred Orientation Correction: For samples exhibiting preferred orientation, a correction function (e.g., the March-Dollase model) should be applied and its parameters refined.

-

Atomic Coordinate and Isotropic Displacement Parameter Refinement: Refine the fractional atomic coordinates (x, y, z) for each atom in the asymmetric unit and their isotropic displacement parameters (Biso), which account for thermal vibrations.

-

Anisotropic Displacement Parameter Refinement (Optional): For high-quality data, anisotropic displacement parameters can be refined to provide a more detailed description of atomic vibrations.

-

Goodness-of-Fit Assessment: The quality of the refinement is assessed using numerical indicators such as the weighted profile R-factor (Rwp), the expected R-factor (Rexp), and the goodness-of-fit (χ² = (Rwp/Rexp)²). A good refinement will have a χ² value close to 1. Visual inspection of the difference plot (observed pattern minus calculated pattern) is also crucial.

Visualizing Key Processes and Workflows

Experimental Workflow for Crystal Structure Determination

The overall process for determining the crystal structure of boehmite or gibbsite can be visualized as a sequential workflow.

Thermal Decomposition Pathway of Gibbsite

Gibbsite undergoes a series of transformations upon heating, which can lead to the formation of boehmite and subsequently various phases of alumina. This transformation pathway is dependent on factors such as particle size and heating rate.[7][8]

Conclusion

The determination of the crystal structures of boehmite and gibbsite is a well-established process that relies on meticulous sample preparation, precise powder X-ray diffraction data collection, and rigorous Rietveld refinement. The detailed crystallographic information obtained from these analyses is indispensable for scientists and researchers in various fields, enabling the rational design and application of these important aluminum hydroxides. This guide provides the foundational knowledge and detailed protocols necessary to successfully characterize these materials.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. mindat.org [mindat.org]

- 4. Gibbsite – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 5. handbookofmineralogy.org [handbookofmineralogy.org]

- 6. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. researchgate.net [researchgate.net]

Thermal decomposition mechanism of bayerite to alumina

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Bayerite to Alumina (B75360)

Introduction

The thermal decomposition of aluminum hydroxides is a critical process in the industrial production of alumina (Al₂O₃), a material with wide-ranging applications from catalysis and adsorption to the manufacturing of advanced ceramics and as a precursor for aluminum metal production. Bayerite, a polymorph of aluminum hydroxide (B78521) [Al(OH)₃], undergoes a complex series of phase transformations upon heating, leading to various metastable transition aluminas before finally converting to the most stable form, α-alumina (corundum). Understanding the mechanistic details of this transformation pathway is essential for controlling the physicochemical properties of the final alumina product, such as its surface area, porosity, and crystalline structure. This guide provides a comprehensive overview of the thermal decomposition of bayerite, detailing the transformation sequence, underlying mechanisms, and key experimental methodologies used for its characterization.

The Thermal Decomposition Pathway

The thermal treatment of bayerite initiates a dehydroxylation process, resulting in the formation of several intermediate alumina phases. The precise sequence and temperature ranges of these transformations can be influenced by factors such as particle size, crystallinity of the starting material, and heating rate.[1][2] However, a generally accepted pathway involves the initial formation of boehmite or η-alumina, followed by a series of transition aluminas (γ, δ, θ), and culminating in the formation of α-alumina.[3][4][5]

Stage 1: Dehydration of Bayerite to Boehmite/η-Alumina (Approx. 200°C - 400°C)

The initial stage of decomposition involves the removal of water molecules from the bayerite structure. This process is endothermic and typically begins around 200°C.[1] Depending on the conditions, bayerite can transform into either boehmite (γ-AlOOH) or η-alumina.

-

Formation of Boehmite : The transformation to boehmite is a common intermediate step.[6] This phase becomes the predominant crystalline form in the temperature range of 300–400°C.[6] The process involves the partial dehydroxylation of bayerite.

-

Formation of η-Alumina : Alternatively, bayerite can transform into η-alumina, a transition phase that typically forms at around 230°C.[1] Some studies report a sharp exothermic peak at approximately 225°C, corresponding to the energy released during the bayerite to η-alumina transformation.[4]

The decomposition process up to 250°C may initially yield an amorphous product before the clear crystalline phases of boehmite or η-alumina are detected by techniques like XRD.[6]

Stage 2: Transformation to γ-Alumina (Approx. 400°C - 800°C)

As the temperature increases, the intermediate boehmite phase undergoes further dehydroxylation to form γ-alumina. This transformation typically starts around 400°C and is complete by 500°C.[6][7] The γ-Al₂O₃ phase is a metastable cubic structure and is often characterized by a high specific surface area, making it valuable for catalytic applications.[6] The crystal structure of γ-alumina can remain stable up to 800°C.[6] The mechanism of the boehmite to γ-alumina transformation is complex, involving dehydration, structural collapse, and the migration of aluminum cations from octahedral to tetrahedral sites.[8][9]

Stage 3: The Transition Alumina Sequence (γ → δ → θ) (Approx. 800°C - 1100°C)

Above 800°C, γ-alumina begins to transform into other transition aluminas with different crystalline structures. This sequence typically proceeds as follows:

-

δ-Alumina : The γ-phase transforms into δ-alumina. The γ and δ phases can coexist up to approximately 950°C.[10]

-

θ-Alumina : Beyond 950°C, the θ-alumina phase starts to form.[10]

These transformations involve a progressive ordering of the crystal lattice and a decrease in specific surface area. The pathway involving η-alumina also proceeds to θ-alumina before the final transformation.[5]

Stage 4: Formation of α-Alumina (Above 1100°C)

The final and irreversible transformation in the sequence is the conversion of θ-alumina to the thermodynamically stable α-alumina (corundum). This transformation occurs at temperatures typically ranging from 1050°C to 1200°C and is marked by a significant exothermic peak in thermal analysis curves.[6][10] This phase change is accompanied by a considerable increase in density and a reduction in volume of about 10%, leading to a dense, hard, and chemically inert material.[10]

Quantitative Data Summary

The following table summarizes key quantitative data associated with the thermal decomposition of bayerite, as reported in various studies.

| Parameter | Phase Transformation | Value | Reference |

| Transformation Temperature | Bayerite → Amorphous/Boehmite | 250°C - 400°C | [6] |

| Bayerite → η-Al₂O₃ | ~225°C - 230°C | [1][4] | |

| Boehmite → γ-Al₂O₃ | 400°C - 500°C | [6][7] | |

| γ-Al₂O₃ → δ-Al₂O₃ / θ-Al₂O₃ | > 800°C | [10] | |

| θ-Al₂O₃ → α-Al₂O₃ | 1050°C - 1200°C | [10] | |

| Activation Energy (Ea) | Bayerite → Boehmite | 136 ± 5 kJ/mol | [6] |

| Specific Surface Area (SBET) | Boehmite (at 300°C) | 135 ± 2 m²/g | [6][11] |

| γ-Al₂O₃ | 238 ± 10 m²/g | [6][11] | |

| Pore Volume | Boehmite (at 300°C) | 0.38 cm³/g | [6][11] |

| γ-Al₂O₃ | 0.51 cm³/g | [6][11] | |

| Average Crystallite Size | Boehmite (at 300°C) | 2.17 nm | [6] |

| Boehmite (at 400°C) | 2.09 nm | [6] | |

| γ-Al₂O₃ (at 500°C) | 1.69 nm | [6] | |

| γ-Al₂O₃ (at 800°C) | 2.08 nm | [6] |

Visualization of Decomposition Pathway

The following diagram illustrates the sequential phase transformations during the thermal decomposition of bayerite.

Caption: Thermal decomposition pathway of Bayerite to α-Alumina.

Experimental Protocols

The characterization of the thermal decomposition of bayerite relies on several key analytical techniques. The methodologies outlined below are representative of typical experimental procedures cited in the literature.

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

-

Objective : To continuously measure mass loss (TGA) and heat flow (DSC) as a function of temperature, allowing for the identification of dehydration events, phase transitions, and their corresponding temperatures and enthalpies.

-

Methodology :

-

A small, precisely weighed sample of bayerite powder (typically 5-15 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA/DSC furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 1300°C) at a constant, linear heating rate (e.g., 10 K/min).[12]

-

The measurement is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, flowing at a constant rate (e.g., 50-100 mL/min) to purge evolved gases.[12]

-

The TGA curve plots percentage mass loss versus temperature, while the DSC curve plots heat flow versus temperature. Endothermic and exothermic events are identified as peaks on the DSC curve.[6]

-

Kinetic parameters, such as activation energy, can be calculated from data obtained at multiple heating rates using methods like the Kissinger or Avrami equations.[6][11]

-

X-ray Diffraction (XRD)

-

Objective : To identify the crystalline phases present in the material at different stages of decomposition and to determine crystallite size.

-

Methodology :

-

Ex-situ Analysis : Samples of bayerite are heated in a furnace to various target temperatures (e.g., 300°C, 500°C, 800°C, 1200°C) and held for a specific duration (e.g., 1-2 hours) before being cooled to room temperature.[6]

-

In-situ Analysis : The sample is heated within a high-temperature XRD chamber, and diffraction patterns are collected continuously or at specific temperature intervals during the heating process.[10]

-

The powdered sample is mounted on a sample holder, and a monochromatic X-ray beam (commonly Cu Kα radiation) is directed at it.

-

The diffraction pattern (intensity vs. 2θ angle) is recorded.

-

The resulting peaks are compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.[6]

-

The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: D = Kλ / (β cosθ), where K is the shape factor, λ is the X-ray wavelength, β is the full-width at half-maximum (FWHM) of the peak, and θ is the Bragg angle.[6]

-

Nitrogen Adsorption-Desorption (BET Analysis)

-

Objective : To determine the specific surface area, pore volume, and pore size distribution of the porous alumina intermediates.

-

Methodology :

-

The sample is first degassed under vacuum at an elevated temperature (e.g., 200-300°C) to remove any adsorbed moisture and impurities from the surface.

-

The analysis is conducted at liquid nitrogen temperature (77 K).

-

Nitrogen gas is incrementally introduced into the sample tube, and the amount of gas adsorbed at each relative pressure (P/P₀) point is measured.

-

A full adsorption-desorption isotherm is generated.

-

The specific surface area is calculated from the adsorption data in the relative pressure range of 0.05 to 0.35 using the Brunauer-Emmett-Teller (BET) equation.

-

The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity (e.g., 0.99). Pore size distribution is often calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.[6]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Crystallinity of boehmite and its effect on the phase transition temperature of alumina - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Bayerite in aluminum hydroxide effecting the thermal decomposition pathways and reducing density of α-Al 2 O 3: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure of boehmite-derived γ-alumina and its transformation mechanism revealed by electron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Control of the γ-alumina to α-alumina phase transformation for an optimized alumina densification | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Surface chemistry and analysis of gibbsite nanoparticles

An In-depth Technical Guide to the Surface Chemistry and Analysis of Gibbsite Nanoparticles

Introduction to Gibbsite Nanoparticles

Gibbsite, with the chemical formula α-Al(OH)₃, is a naturally occurring mineral form of aluminum hydroxide. In nanostructured form, gibbsite typically presents as pseudo-hexagonal platelets or nanoplates, with lateral dimensions ranging from under 100 to several hundred nanometers and thicknesses often in the range of 5-20 nm.[1][2] These nanoparticles possess a layered crystalline structure where layers of edge-sharing Al(OH)₆ octahedra are held together by hydrogen bonds.[1] The large, flat surfaces are known as basal planes ({001} facets), while the sides are referred to as edge surfaces.[3]

The unique surface properties of gibbsite nanoparticles, including their pH-dependent surface charge and high surface area, make them significant in various fields. In geology and environmental science, they play a role in the transport of pollutants. Industrially, they are used as flame retardants, catalyst supports, and precursors for the synthesis of various forms of alumina.[1][4] For drug development professionals, their biocompatibility and tunable surface chemistry make them promising candidates for use as vaccine adjuvants and carriers for targeted drug delivery.[1][5] A thorough understanding of their surface chemistry and the methods to analyze it is therefore critical for harnessing their full potential.

The Surface Chemistry of Gibbsite Nanoparticles

The chemistry of the gibbsite nanoparticle surface in an aqueous environment is dominated by the behavior of its surface hydroxyl groups, known as aluminol groups (Al-OH). These groups exhibit amphoteric behavior, reacting with either protons (H⁺) or hydroxyl ions (OH⁻) depending on the pH of the surrounding medium.

Surface Charge Development: The charging of the gibbsite surface is primarily governed by the following protonation and deprotonation reactions of the aluminol groups:

-

In acidic conditions (low pH): The surface becomes positively charged through protonation.

समीकरण: ≡Al-OH + H⁺ ⇌ ≡Al-OH₂⁺

-

In alkaline conditions (high pH): The surface becomes negatively charged through deprotonation.

समीकरण: ≡Al-OH + OH⁻ ⇌ ≡Al-O⁻ + H₂O

This pH-dependent charge is a critical factor influencing particle dispersion, aggregation, and interaction with other molecules such as drugs, proteins, or other biological entities.[6]

Isoelectric Point (IEP) and Point of Zero Charge (PZC): The Isoelectric Point (IEP) is the pH at which the net electrical charge on the particle surface is zero, as measured by electrokinetic methods like zeta potential. The Point of Zero Charge (PZC) is the pH where the net surface charge, considering all ions, is zero, often determined by potentiometric titration. For gibbsite, the IEP/PZC is typically in the alkaline range, often cited between pH 8.1 and 9.6, although values can vary based on synthesis methods, purity, and measurement conditions.[7][8]

Basal vs. Edge Surfaces: The surface chemistry of gibbsite is complex due to the different types of aluminol groups on the basal planes and the edge surfaces. While it was once thought that only the edge sites were pH-responsive, recent high-resolution studies have shown that the basal (001) plane is also chemically active and carries a finite, pH-dependent charge.[9][10] Furthermore, topographic defects such as atomic steps on the basal planes can exhibit significantly different chemical activity and charge characteristics compared to the smooth terraces.[2][9]

Analytical Techniques for Surface Characterization

A multi-faceted approach is required to fully characterize the surface of gibbsite nanoparticles. The following sections detail the key analytical techniques, including their experimental protocols and the type of data they provide.

Atomic Force Microscopy (AFM)

AFM is a powerful technique for providing three-dimensional topographical images of nanoparticle surfaces at the nanoscale.[11] For gibbsite, it is used to determine particle size and shape, visualize surface features like atomic steps, and map local surface charge distributions.[3][12]

-

Substrate Preparation: Silicon wafers are cleaned by sonication in deionized water and ethanol (B145695) to remove contaminants.[13]

-

Sample Deposition: A dilute aqueous suspension of gibbsite nanoparticles is drop-cast onto the clean silicon wafer. After a few minutes of incubation to allow for particle adhesion, the excess solution is wicked away, and the substrate is washed gently with deionized water and dried with a stream of high-purity nitrogen.[1][13]

-

Imaging Mode: Imaging is typically performed in contact or non-contact (amplitude modulation) mode in either air or a controlled liquid environment.[1] For surface charge measurements, Frequency Modulation AFM (FM-AFM) in an electrolyte solution is used to measure force-distance curves.

-

Data Acquisition: Topography images are collected at a scan rate of approximately 1 Hz with a resolution of 512x512 pixels.[1] For charge mapping, force-distance curves are recorded across a grid of points on the nanoparticle surface.[2]

-

Data Analysis: Particle height from topographic images provides an accurate measure of nanoparticle thickness.[11] Force-distance curves are analyzed using Derjaguin-Landau-Verwey-Overbeek (DLVO) theory, often including charge regulation, to extract the local surface charge density or surface potential.[10][14]

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology, size, and crystallinity of individual nanoparticles with high resolution.

-

Sample Dispersion: A small amount of the gibbsite nanoparticle sample is dispersed in deionized water or ethanol, often with the aid of brief bath sonication (~5 minutes) to break up agglomerates.[1][13]

-

Grid Preparation: A few drops of the nanoparticle suspension are placed onto a TEM grid (e.g., lacey carbon-coated copper grid).[1][13]

-

Drying: The grid is allowed to dry completely under ambient conditions before being loaded into the TEM.[13]

-

Imaging: Samples are imaged using an acceleration voltage typically around 300 kV.[1][13] Low-dose conditions may be necessary to prevent electron beam damage to the crystalline structure.[1]

-

Analysis: Images are analyzed to determine particle dimensions (length, width) and morphology. Selected Area Electron Diffraction (SAED) can be used to confirm the crystalline structure of the nanoparticles.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top ~5-10 nm of the nanoparticle surface.

-

Sample Preparation: A powder sample of the gibbsite nanoparticles is spread onto double-sided adhesive tape, which is mounted on a sample holder.[15]

-

Instrument Setup: The analysis is performed in an ultra-high vacuum (UHV) chamber. A monochromatic Al Kα X-ray source (1486.6 eV) is typically used for excitation.[15][16]

-

Charge Control: An electron flood gun is used to neutralize surface charging that occurs due to the photoemission process in dielectric materials like gibbsite.[15]

-

Data Acquisition: A survey scan is first performed to identify all elements present on the surface. High-resolution spectra are then acquired for the specific elements of interest, primarily Al 2p and O 1s.[15]

-

Data Analysis: The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.6-285.0 eV.[15][17] The high-resolution O 1s spectrum is deconvoluted into multiple peaks corresponding to different oxygen species: lattice oxygen (Al-O-Al), hydroxyl groups (Al-OH), and adsorbed water (H₂O).[18]

Potentiometric Titration

This classical technique is used to quantify the pH-dependent surface charge of a nanoparticle dispersion. It involves titrating a suspension of gibbsite with a strong acid or base and measuring the resulting pH change.

-

Suspension Preparation: A known mass of gibbsite nanoparticles is suspended in a background electrolyte solution (e.g., NaCl or NaNO₃) of a specific ionic strength.[8][19]

-

System Equilibration: The suspension is stirred under an inert atmosphere (e.g., N₂) to prevent interference from atmospheric CO₂. The system is allowed to equilibrate.

-

Titration: The suspension is titrated with a standardized acid (e.g., HCl) or base (e.g., NaOH) of known concentration. The pH is recorded after each incremental addition of the titrant.

-

Blank Titration: A separate titration of the background electrolyte solution (without nanoparticles) is performed under identical conditions.

-

Data Analysis: The difference in the amount of acid or base consumed by the gibbsite suspension compared to the blank solution at a given pH is used to calculate the surface proton charge density (σ₀). The pH at which σ₀ = 0 corresponds to the Point of Zero Charge (PZC).[20]

Dynamic Light Scattering (DLS) and Zeta Potential

DLS and Zeta Potential measurements are performed on nanoparticle suspensions to determine the hydrodynamic size distribution and surface charge, respectively. These parameters are crucial for assessing the stability of the nanoparticles in a given formulation.[21]

-

Sample Preparation: A dilute, optically clear suspension of gibbsite nanoparticles is prepared in the desired aqueous medium (e.g., buffer or electrolyte solution). The sample may require sonication to ensure it is well-dispersed.[6]

-

DLS Measurement: The sample is placed in a cuvette inside the DLS instrument. A laser illuminates the sample, and the instrument measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of the nanoparticles.[6]

-

DLS Data Analysis: The fluctuations are analyzed using an autocorrelation function. The decay rate of this function is related to the diffusion coefficient of the particles, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation.[6] The polydispersity index (PDI) is also determined, which indicates the breadth of the size distribution.

-

Zeta Potential Measurement: The same instrument, often in a different measurement mode (Electrophoretic Light Scattering), applies an electric field across the sample. The velocity of the charged particles is measured by detecting the Doppler shift in the scattered laser light.[6]

-

Zeta Potential Data Analysis: The particle velocity is used to calculate the electrophoretic mobility, which is then converted to the Zeta Potential using the Henry equation. Measurements are typically repeated at various pH values to determine the isoelectric point (IEP).

Summary of Quantitative Data

The following tables summarize key quantitative parameters for gibbsite nanoparticles as reported in the literature. These values are essential for modeling nanoparticle behavior and for quality control in development processes.

Table 1: Surface Properties of Gibbsite Nanoparticles

| Parameter | Typical Value Range | Method | Reference(s) |

| Isoelectric Point (IEP) | pH 6.5 - 9.6 | Zeta Potential, AFM | [7][8][10] |

| Point of Zero Charge (PZC) | pH 8.1 - 9.6 | Potentiometric Titration | [7][8] |

| Surface Charge Density | |||

| Smooth Basal Plane (pH 6-9) | +0.008 C/m² to +0.05 e/nm² | AFM | [2][9] |

| Defect/Step Sites (pH > 6-9) | -0.016 C/m² to -0.1 e/nm² | AFM | [2][9] |

Note: 1 e/nm² ≈ 0.1602 C/m²

Table 2: Physical Properties of Synthetic Gibbsite Nanoparticles

| Parameter | Typical Value Range | Method | Reference(s) |

| Lateral Dimension (Diameter) | 100 - 500 nm | TEM, AFM | [1][2][22] |

| Thickness (Height) | 5 - 20 nm | AFM | [2][3][23] |

| Specific Surface Area (BET) | 8 - 46 m²/g | N₂ Adsorption (BET) | [24][23] |

Table 3: Representative XPS Binding Energies for Gibbsite

| Spectral Region | Peak Assignment | Binding Energy (eV) | Reference(s) |

| Al 2p | Al(OH)₃ | 73.9 - 74.4 | [18] |

| O 1s | Al-O-Al (Lattice) | ~530.6 | [18] |

| Al-OH (Hydroxyl) | ~531.9 | [18] | |

| H₂O (Adsorbed Water) | ~533.0 | [18] |

Conclusion

The surface chemistry of gibbsite nanoparticles is rich and complex, governed by the amphoteric nature of surface aluminol groups and influenced by morphology and surface defects. This guide provides an overview of the fundamental principles and a detailed look at the key analytical techniques used to probe these properties. For researchers, scientists, and drug development professionals, a systematic characterization using a combination of microscopy (AFM, TEM), spectroscopy (XPS), and solution-based methods (Potentiometric Titration, DLS, Zeta Potential) is essential. The protocols and quantitative data summarized herein serve as a crucial resource for designing experiments, interpreting results, and ultimately engineering gibbsite nanoparticles for advanced applications, from catalysis to nanomedicine.

References

- 1. pnnl.gov [pnnl.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fast synthesis and size control of gibbsite nanoplatelets, their pseudomorphic dehydroxylation, and efficient dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Limitations of potentiometric studies to determine the surface charge of gibbsite gamma-Al(OH)3 particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Impact of surface defects on the surface charge of gibbsite nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 10. Probing the Surface Charge on the Basal Planes of Kaolinite Particles with High-Resolution Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Standard Guide for Size Measurement of Nanoparticles Using Atomic Force Microscopy | NIST [nist.gov]

- 12. research.utwente.nl [research.utwente.nl]

- 13. Boehmite and Gibbsite Nanoplates for the Synthesis of Advanced Alumina Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of surface defects on the surface charge of gibbsite nanoparticles [morressier.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

- 18. XPS study of the major minerals in bauxite: gibbsite, bayerite and (pseudo-)boehmite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Application of Potentiometric and Electrophoretic Measurements to Evaluate the Reversibility of Adsorption of Divalent Ions from a Solution on Titanium Dioxide [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. scispace.com [scispace.com]

An In-depth Technical Guide to the Phases of Aluminum Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary polymorphic phases of aluminum hydroxide (B78521), Al(OH)₃, and the closely related aluminum oxyhydroxide, boehmite. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who utilize these materials in their work. This document details the crystallographic, physicochemical, and thermal properties of gibbsite, bayerite, nordstrandite, and doyleite, as well as boehmite. Furthermore, it provides detailed experimental protocols for their synthesis and outlines key phase transformations.

Introduction to Aluminum Hydroxide Phases

Aluminum hydroxide, Al(OH)₃, is a compound found in nature as the mineral gibbsite and its three rarer polymorphs: bayerite, doyleite, and nordstrandite.[1] These phases are all built upon double layers of hydroxyl groups with aluminum ions occupying two-thirds of the octahedral holes between the layers.[1] The key difference between these polymorphs lies in the stacking arrangement of these layers.[1] Closely related and often a product of thermal decomposition or specific synthesis conditions is aluminum oxyhydroxide, AlO(OH), with its most common polymorph being boehmite.[2]

These materials are of significant industrial and pharmaceutical importance. In the pharmaceutical industry, aluminum hydroxide is widely used as an antacid to neutralize stomach acid and as an adjuvant in vaccines to enhance the immune response.[3][4] Its efficacy in these applications is intrinsically linked to its phase, purity, particle size, and surface chemistry. Therefore, a thorough understanding of the different phases of aluminum hydroxide is critical for the development of effective and safe drug products.

Physicochemical and Crystallographic Properties

The distinct crystalline structures of the aluminum hydroxide polymorphs give rise to unique physical and chemical properties. A summary of their key crystallographic and physicochemical data is presented below for easy comparison.

Table 1: Crystallographic Data of Aluminum Hydroxide Polymorphs and Boehmite

| Phase | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Gibbsite | Al(OH)₃ | Monoclinic | P2₁/n | 8.684 | 5.078 | 9.736 | 90 | 94.54 | 90 |

| Bayerite | Al(OH)₃ | Monoclinic | P2₁/n | 5.06 | 8.67 | 9.43 | 90 | 90.28 | 90 |

| Nordstrandite | Al(OH)₃ | Triclinic | P1 | 6.125-6.167 | 6.923-6.936 | 5.074-5.082 | 95.62-95.93 | 98.62-99.08 | 83.22-83.53 |

| Doyleite | Al(OH)₃ | Triclinic | P1 | 4.969 | 5.083 | 5.187 | 100.172 | 101.784 | 117.197 |

| Boehmite | γ-AlO(OH) | Orthorhombic | Cmcm | 2.86 | 12.24 | 3.70 | 90 | 90 | 90 |

Table 2: General Physicochemical Properties of Aluminum Hydroxide Phases

| Property | Gibbsite | Bayerite | Nordstrandite | Doyleite | Boehmite |

| Molar Mass ( g/mol ) | 78.00 | 78.00 | 78.00 | 78.00 | 59.99 |

| Density (g/cm³) | 2.42[1] | 2.53 | 2.42 | 2.48 | 3.01-3.06 |

| Mohs Hardness | 2.5 - 3.5[5] | 2.5 - 3 | 3[1] | 2.5 - 3 | 3.5 - 4 |

| Appearance | White amorphous powder[1] | White crystalline powder | Colorless, white, cream[1] | White, creamy-white | White powder |

Synthesis of Aluminum Hydroxide Phases

The synthesis of specific aluminum hydroxide phases can be achieved through various methods, with precipitation, hydrothermal, and sol-gel techniques being the most common. The choice of method and the control of reaction parameters such as pH, temperature, and aging time are crucial in obtaining the desired polymorph with specific characteristics.

General Synthesis Workflow

The synthesis of aluminum hydroxide polymorphs typically follows a general workflow that begins with an aluminum precursor and a precipitating agent. The resulting precipitate is then aged under specific conditions to promote the crystallization of the desired phase.

Experimental Protocols

-

Preparation of Aluminum Hydroxide Gel:

-

Dissolve aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) in deionized water to form a 0.25 M solution.

-

Adjust the pH of the solution to approximately 5.0 by adding a 1 M sodium hydroxide (NaOH) solution while stirring.

-

Continue stirring for 1 hour to form a gel-like precipitate.

-

Collect the precipitate by centrifugation and wash it three times with deionized water.

-

-

Hydrothermal Treatment:

-

Disperse the washed gel in deionized water to create a 0.5 M suspension based on the aluminum concentration.

-

Adjust the pH of the suspension to 9.2 using a 1 M NaOH solution.

-

Transfer the suspension to a Teflon-lined autoclave and heat at 80°C for 72 hours.

-

After cooling, collect the solid product by centrifugation, wash with deionized water, and dry.

-

-

Preparation of Reactant Solutions:

-

Prepare a dilute solution of aluminum chlorohydroxide.

-

Prepare a dilute ammonia (B1221849) solution.

-

-

Precipitation:

-

Maintain the aluminum chlorohydroxide solution at a temperature between 0°C and 70°C.

-

Add the diluted ammonia solution to the aluminum chlorohydroxide solution with vigorous agitation.

-

Maintain the pH of the mixed solution within the range of 8 to 9 during the precipitation process.

-

-

Washing and Aging:

-

Collect the precipitate on a filter.

-

Disperse the precipitate in an aqueous ammonia solution while stirring vigorously. Repeat this washing step until the desired purity is achieved.

-

Age the precipitate in an aqueous ammonia solution with a pH of 8.9 at 60°C for 16 hours.

-

-

Final Product Collection:

-

Collect the aged precipitate by centrifugation and dry the filtrate.

-

-

Preparation of Precursor Suspension:

-

Disperse an aluminum hydroxide precursor (e.g., gibbsite, bayerite, or amorphous aluminum hydroxide gel) in distilled water. The water-to-aluminum ratio can be around 50:1.

-

-

Hydrothermal Treatment:

-

Transfer the suspension into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 165-200°C for 24-72 hours.

-

-

Product Recovery:

-

Allow the autoclave to cool to room temperature.

-

Collect the solid product by filtration or centrifugation.

-

Wash the product thoroughly with deionized water and dry at 70-80°C.

-

-

Preparation of Aluminum Precursor Solution:

-

Prepare an aqueous solution of an aluminum salt, such as aluminum nitrate or aluminum chloride.

-

-

Gel Formation:

-

Add a precipitating agent, like ammonium (B1175870) hydroxide, dropwise to the aluminum salt solution with constant stirring to form a gel.

-

-

Aging and Washing:

-

The gel can be aged at a specific temperature for a defined period to influence the properties of the final product.

-

Wash the gel with deionized water to remove by-products.

-

-

Drying:

-

Dry the washed gel, for example, by freeze-drying, to obtain pseudoboehmite powder.

-

-

Preparation of Aluminum Hydroxide Gel:

-

Precipitate Al(OH)₃ gel at a pH of 8 by adding a 25% ammonia solution to a 0.25 M aluminum chloride (AlCl₃) solution at a rate of 5 mL/min at 25°C.

-

-

Washing and Aging:

-

Thoroughly wash the gel with deionized water.

-

Age the washed gel in an 8% ethylene (B1197577) diamine solution at 40°C for 40 hours.

-

-

Product Recovery:

-

Wash the resulting nordstrandite with deionized water and dry.

-

Thermal Transformations of Aluminum Hydroxide

Heating aluminum hydroxide and oxyhydroxide phases leads to a series of transformations, ultimately resulting in the formation of various phases of alumina (B75360) (Al₂O₃). The specific transformation pathway and the temperatures at which these transitions occur are dependent on the starting polymorph, particle size, and heating rate.

Table 3: Thermal Decomposition Data for Gibbsite

| Temperature Range (°C) | Event | Mass Loss (%) |

| ~200 - 350 | Dehydroxylation of gibbsite to boehmite and/or amorphous alumina | ~5.63 (partial) |

| >320 | Transformation of boehmite to γ-Al₂O₃ | - |

| ~500 | Main endothermic effect for boehmite to γ-Al₂O₃ transformation | - |

| >1000 | Transformation to α-Al₂O₃ | - |

Note: Transition temperatures can vary based on experimental conditions.

Thermal Decomposition Pathway of Gibbsite

The thermal decomposition of gibbsite is a multi-step process that involves the formation of several intermediate alumina phases before the final stable α-alumina is formed.

Applications in Drug Development

The various phases of aluminum hydroxide are utilized in several key areas of drug development:

-

Antacids: Amorphous aluminum hydroxide gel is a common active ingredient in antacid formulations for the relief of heartburn and indigestion.[4]

-

Vaccine Adjuvants: Aluminum hydroxide is a widely used adjuvant in vaccines to enhance the immunogenic response.[3] The high surface area of certain phases allows for the effective adsorption of antigens.

-

Phosphate (B84403) Binders: In patients with chronic kidney disease, aluminum hydroxide can be used to bind dietary phosphate in the gastrointestinal tract, preventing its absorption.[4]

-

Excipients: Due to their inertness and specific physical properties, certain grades of aluminum hydroxide can be used as excipients in solid dosage forms.

The selection of a particular phase and its controlled synthesis are paramount to optimizing the performance and safety of the final pharmaceutical product.

Conclusion

This technical guide has provided a detailed overview of the different phases of aluminum hydroxide, focusing on their structure, properties, synthesis, and thermal behavior. The presented data, experimental protocols, and visualizations are intended to be a valuable resource for researchers and professionals in the field of drug development. A comprehensive understanding of these materials is essential for their effective and safe application in pharmaceuticals. Further research into the controlled synthesis of these phases with tailored properties will continue to advance their use in medicine and other scientific disciplines.

References

Physical and chemical properties of nordstrandite and doyleite

An In-Depth Technical Guide to the Physical and Chemical Properties of Nordstrandite and Doyleite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of nordstrandite and doyleite, two triclinic polymorphs of aluminum hydroxide (B78521), Al(OH)₃. The information is presented to facilitate comparative analysis and to provide detailed experimental context for researchers in mineralogy, materials science, and pharmaceutical development.

Introduction

Nordstrandite and doyleite are members of the aluminum hydroxide [Al(OH)₃] family of minerals, which also includes the more common polymorphs gibbsite and bayerite.[1][2] These minerals are of significant interest due to their varying stabilities, structural arrangements, and potential applications in areas such as catalysis, adsorbents, and as raw materials. Doyleite is noted as the least stable of these polymorphs.[3] Understanding the distinct properties of nordstrandite and doyleite is crucial for their identification, synthesis, and utilization in scientific and industrial applications.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of nordstrandite and doyleite are summarized below. While both share the same chemical formula, their distinct crystal structures give rise to differences in their physical properties.

Quantitative Data Summary

The following tables provide a comparative summary of the key quantitative data for nordstrandite and doyleite.

Table 1: Crystallographic Properties

| Property | Nordstrandite | Doyleite |

| Crystal System | Triclinic[4] | Triclinic[5] |

| Space Group | P1[4] | P1̅[5] |

| Cell Parameters | a = 5.08 Å, b = 5.12 Å, c = 4.98 Åα = 93.67°, β = 118.92°, γ = 70.27°[4] | a = 5.00 Å, b = 5.17 Å, c = 4.98 Åα = 97.5°, β = 118.6°, γ = 104.74°[5] |

| Unit Cell Volume | 105.94 ų[4] | 104.37 ų[5] |

Table 2: Physical Properties

| Property | Nordstrandite | Doyleite |

| Mohs Hardness | 3[4] | 2.5 - 3[5][6] |

| Density (g/cm³) | 2.43 - 2.436 (measured), 2.45 (calculated)[4] | 2.48 (measured), 2.482 (calculated)[5][6] |

| Color | Colorless, coral pink, reddish brown[4] | White, creamy-white, bluish-white[5] |

| Luster | Vitreous, Pearly[4] | Vitreous, Pearly, Dull[5] |

| Streak | White[7] | White[5] |

| Cleavage | Perfect on {110}[7][8] | Perfect on {010}, fair on {100}[5][6] |

Table 3: Optical Properties

| Property | Nordstrandite | Doyleite |

| Type | Biaxial (+)[4] | Biaxial (+)[5] |

| Refractive Indices | nα = 1.580(4), nβ = 1.580(4), nγ = 1.596(4)[4] | nα = 1.545(1), nβ = 1.553(1), nγ = 1.566(1)[5] |

| 2V Angle | 24° (measured), 44° (calculated)[4] | 77° (measured), 78° (calculated)[5] |

| Birefringence | 0.016[4] | 0.021[5] |

Chemical Composition and Solubility

Both nordstrandite and doyleite have the chemical formula Al(OH)₃, corresponding to a composition of 34.59% aluminum, 61.53% oxygen, and 3.88% hydrogen by weight.[6][7]

Doyleite is reported to be insoluble in a 1:1 ratio of sulfuric acid, hydrogen chloride, and nitric acid at room temperature. The solubility of aluminum hydroxides is generally pH-dependent.

Experimental Protocols

The characterization of nordstrandite and doyleite involves a suite of analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Nordstrandite

A common method for the synthesis of nordstrandite involves the following steps:

-

Precipitation of Al(OH)₃ Gel: An aluminum hydroxide gel is precipitated at a pH of 8 by the addition of a 25% ammonia (B1221849) solution to a 0.25 M aluminum chloride (AlCl₃) solution at a rate of 5 mL/min at 25 °C.[5]

-

Washing: The resulting gel is thoroughly washed with deionized water to remove any unreacted salts.[5]

-

Aging: The washed gel is then aged in an 8% ethylene (B1197577) diamine solution at 40 °C for 40 hours.[5]

-

Final Washing and Drying: The synthesized nordstrandite is washed again with deionized water and subsequently dried.[5]

X-Ray Diffraction (XRD)

Powder X-ray diffraction is a primary technique for distinguishing between the polymorphs of Al(OH)₃.

-

Sample Preparation: A small portion of the mineral sample is finely ground by hand in an agate mortar.[9]

-

Instrumentation: A powder diffractometer with a Cu Kα radiation source (λ = 1.5418 Å) is typically used.[6]

-

Data Collection: The diffraction pattern is collected over a 2θ range, for instance, at a scan rate of 4° 2θ per minute with 2θ steps of 0.05°.[6]

-

Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, provides a unique fingerprint for each polymorph. The characteristic peaks for nordstrandite and doyleite can be compared to standard diffraction patterns for identification.[1]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material, allowing for the differentiation of the Al(OH)₃ polymorphs.

-

Instrumentation: A laser Raman microprobe is utilized.

-

Sample Preparation: Minimal sample preparation is required; untreated crystals, fragments, or microcrystalline powders can be directly analyzed.[7]

-

Analysis: The Raman spectra of the different polymorphs show distinct bands. For instance, in the ν(OH)-stretching region, nordstrandite exhibits three bands near 3492, 3566, and 3623 cm⁻¹, while doyleite shows a broad band centered at approximately 3545 cm⁻¹ with a potential shoulder near 3615 cm⁻¹.[7] The region between 100–1200 cm⁻¹ also contains distinctly different signatures for each polymorph.[7]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of aluminum hydroxides can be determined using the shake-flask method.[10]

-

Preparation of Media: A series of aqueous solutions with varying target pH values (e.g., pH 4 to 12) are prepared in separate flasks using deionized water. The pH is adjusted using small volumes of 0.1 M HClO₄ or 0.1 M NaOH.[10]

-

Addition of Solute: An excess amount of the solid aluminum hydroxide is added to each flask to ensure that equilibrium with the solid phase is achieved.[10]

-

Equilibration: The flasks are agitated in a constant temperature bath until equilibrium is reached.

-

Phase Separation: The solid and liquid phases are separated by allowing the solid to settle, followed by centrifugation and filtration of the supernatant.[10]

-

Analysis: The concentration of dissolved aluminum in the clear supernatant is quantified using techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS). The final pH of the supernatant is also measured.[10]

-

Data Analysis: A solubility curve is generated by plotting the logarithm of the measured aluminum concentration against the final equilibrium pH.[10]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis can be used to study the thermal decomposition of nordstrandite and doyleite. This technique involves heating a sample at a controlled rate and measuring the change in mass as a function of temperature. The dehydroxylation of Al(OH)₃ polymorphs occurs at specific temperature ranges, providing information about their thermal stability.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of nordstrandite and doyleite.

References

- 1. researchgate.net [researchgate.net]

- 2. syrris.jp [syrris.jp]

- 3. Doyleite - Wikipedia [en.wikipedia.org]

- 4. cdn.who.int [cdn.who.int]

- 5. Synthesis and Structure Refinement of [Co–Al4–X] LDHs (X = NO3– and SO42–) from Nordstrandite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Routine identification of aluminium hydroxide polymorphs with the laser Raman microprobe | Clay Minerals | Cambridge Core [cambridge.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. gq.mines.gouv.qc.ca [gq.mines.gouv.qc.ca]

- 10. benchchem.com [benchchem.com]

Phase transformation pathways of aluminum hydroxides upon heating

An In-depth Technical Guide to the Phase Transformation Pathways of Aluminum Hydroxides Upon Heating

The thermal decomposition of aluminum hydroxides is a critical process in various industries, including the manufacturing of catalysts, advanced ceramics, adsorbents, and as excipients in pharmaceutical formulations. Understanding the precise pathways of phase transformation is paramount for controlling the physicochemical properties of the final alumina (B75360) product, such as surface area, porosity, and crystal structure. This guide provides a comprehensive overview of these transformation sequences, supported by quantitative data and detailed experimental protocols.

Introduction to Aluminum Hydroxide (B78521) Polymorphs

Aluminum exists in various hydrated forms, primarily as trihydroxides [Al(OH)₃] and oxyhydroxides [AlO(OH)]. These materials are the primary precursors for producing a wide range of transition aluminas and the final, most stable α-Al₂O₃ (corundum). The initial crystal structure of the hydroxide profoundly influences the subsequent transformation pathway.

The most common polymorphs include:

-

Gibbsite (γ-Al(OH)₃): The most thermodynamically stable and common form, typically produced via the Bayer process.[1]

-

Bayerite (α-Al(OH)₃): A metastable polymorph often synthesized by precipitation from alkaline solutions.[2][3]

-

Nordstrandite: A less common trihydroxide polymorph.[2]

-

Boehmite (γ-AlOOH): An aluminum oxyhydroxide that can be an intermediate product from gibbsite decomposition or a starting material itself.[4][5]

-

Diaspore (α-AlOOH): A more stable and dense oxyhydroxide.[6]

Thermal Decomposition Pathways

Upon heating, aluminum hydroxides undergo a series of dehydroxylation and recrystallization steps, forming various metastable transition aluminas before converting to the stable alpha phase at high temperatures.[6][7] The specific sequence is highly dependent on the starting polymorph, heating rate, particle size, and atmospheric conditions.[4][8]

The primary transformation pathways are initiated by the dehydroxylation of the aluminum hydroxide precursor. For example, the thermal decomposition of gibbsite involves distinct stages of water loss, leading to the formation of boehmite and various transition aluminas.[9][10]

-

Gibbsite Pathway: The most studied pathway begins with the partial dehydroxylation of gibbsite to form boehmite and/or chi (χ)-alumina at temperatures between 200°C and 350°C.[8][9] Further heating leads to a sequence of transitions: Gibbsite (Al(OH)₃) → χ-Al₂O₃ / Boehmite (AlOOH) → γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃ [6][8]

-

Bayerite Pathway: Bayerite typically decomposes at lower temperatures than gibbsite and often forms eta (η)-alumina, which is structurally similar to gamma-alumina.[11] The sequence is generally: Bayerite (Al(OH)₃) → η-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃ [6][11]

-

Boehmite Pathway: When boehmite is the starting material, the transformation sequence is similar to the later stages of the gibbsite pathway.[7] Boehmite (AlOOH) → γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃ [6][7]

-

Diaspore Pathway: Diaspore is more stable and transforms directly to α-alumina at a lower temperature compared to the other pathways, without forming multiple intermediate transition phases.[6] Diaspore (AlOOH) → α-Al₂O₃

Quantitative Data on Thermal Transformations

The following tables summarize key quantitative data associated with the thermal decomposition of gibbsite, the most common precursor.

Table 1: Thermal Decomposition Stages of Gibbsite

| Temperature Range (°C) | Transformation | Endothermic Peak (°C) | Mass Loss (%) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| 200 - 260 | Gibbsite → Boehmite + H₂O | ~231 | ~5.6 | 108.5 - 157[4][9] |

| 260 - 350 | Gibbsite → χ-Al₂O₃ + H₂O | ~305 | ~20.5 | 243[9] |

| 450 - 550 | Boehmite → γ-Al₂O₃ + H₂O | ~500 - 520 | ~15 (of boehmite mass) | 217.2 - 296[4][9] |

Note: Values can vary significantly based on experimental conditions such as particle size and heating rate.[4][8]

Table 2: Typical Phase Transformation Temperatures

| Starting Material | Transformation Product | Approximate Temperature (°C) |

|---|---|---|

| Gibbsite / Bayerite | Boehmite / χ-Al₂O₃ / η-Al₂O₃ | 200 - 400[3][8] |

| Boehmite | γ-Al₂O₃ | 400 - 500[3][8] |

| γ-Al₂O₃ | δ-Al₂O₃ | ~750[6] |

| η-Al₂O₃ / δ-Al₂O₃ | θ-Al₂O₃ | 800 - 1000[6][12] |

| θ-Al₂O₃ | α-Al₂O₃ | >1100[7][12] |

Experimental Protocols for Characterization

A multi-technique approach is required to fully characterize the phase transformations of aluminum hydroxides.

A. Thermogravimetric and Differential Thermal Analysis (TGA/DTA/DSC)

These techniques are essential for determining transformation temperatures, mass loss due to dehydroxylation, and associated enthalpy changes.[8]

-

Principle: TGA measures the change in a sample's mass as a function of temperature, while DTA and DSC measure temperature differences and heat flow, respectively, relative to a reference.[13][14] This allows for the identification of endothermic (dehydration, phase change) and exothermic (crystallization) events.[14]

-

Methodology:

-

Sample Preparation: Place 5-15 mg of the aluminum hydroxide powder into an alumina or platinum crucible.

-

Instrumentation: Use a simultaneous TGA/DSC instrument.

-

Experimental Conditions:

-

Heating Rate: A controlled rate, typically 5, 10, or 20°C/min, is applied.[9] Slower rates can improve the resolution of overlapping thermal events.

-

Temperature Program: Heat the sample from ambient temperature to 1200-1400°C.

-

Atmosphere: Purge with an inert gas (e.g., N₂) or a reactive gas (e.g., dry air) at a constant flow rate (e.g., 50-100 mL/min).

-

-

Data Analysis: The resulting thermogram is analyzed to quantify the percentage of mass loss at each step and to identify the onset and peak temperatures of endothermic/exothermic events.[9] Kinetic parameters like activation energy can be calculated using methods such as the Kissinger equation.[4]

-

B. X-Ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases present in the material before, during, and after thermal treatment.

-

Principle: Each crystalline material produces a unique diffraction pattern when subjected to X-ray radiation, acting as a "fingerprint" for phase identification.

-

Methodology:

-

Sample Preparation: Prepare a series of samples by heating the aluminum hydroxide powder isothermally at various key temperatures (e.g., 250°C, 400°C, 600°C, 1000°C, 1200°C) for a set duration (e.g., 1-2 hours) and then cooling to room temperature.[2][12] The powder is then gently pressed into a sample holder.

-

Instrumentation: Use a powder X-ray diffractometer, typically with a Cu Kα radiation source.

-

Experimental Conditions:

-

Data Analysis: The obtained diffraction patterns are compared with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD) database to identify the phases present.[12] Rietveld refinement can be used for quantitative analysis of phase composition and determination of crystallite size.[8]

-

C. Electron Microscopy (SEM/TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize changes in particle morphology, size, and aggregation state during the transformation.

-

Principle: These techniques use electron beams to generate high-resolution images of a material's surface (SEM) or internal structure (TEM).

-

Methodology:

-